

1-(Piperidin-4-yl)ethanone hydrochloride

physical and chemical properties

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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone
hydrochloride

Cat. No.: B042366

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An In-depth Technical Guide to **1-(Piperidin-4-yl)ethanone hydrochloride** (CAS: 89895-06-7)

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and handling properties of **1-(Piperidin-4-yl)ethanone hydrochloride** (CAS No: 89895-06-7). As a pivotal intermediate in medicinal chemistry and organic synthesis, a thorough understanding of this compound's characteristics is essential for its effective and safe utilization.^[1] This document consolidates critical data on its structural attributes, spectroscopic profile, and stability, offering field-proven protocols for its characterization. It is intended for researchers, chemists, and drug development professionals who leverage piperidine-based scaffolds in the synthesis of novel bioactive molecules.

Compound Identification and Core Properties

1-(Piperidin-4-yl)ethanone hydrochloride is a heterocyclic ketone that serves as a versatile building block. The piperidine ring is a privileged scaffold in drug discovery, and its substitution at the 4-position allows for extensive chemical modification.^{[2][3]} The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is the cornerstone of any chemical workflow. The following table summarizes the key identifiers for this compound.

Identifier	Value
CAS Number	89895-06-7[1][4][5]
IUPAC Name	1-(piperidin-4-yl)ethanone hydrochloride[6]
Synonyms	4-Acetylpiperidine hydrochloride, 1-(4-Piperidiny)ethanone hydrochloride, Methyl 4-piperidyl ketone hydrochloride[1][4][7]
Molecular Formula	C ₇ H ₁₄ ClNO[5] or C ₇ H ₁₃ NO·HCl[7]
InChI Key	BWWUETLSKAKGGM-UHFFFAOYSA-N[4][6]
SMILES	<chem>CC(C1CCNCC1)=O.[H]Cl</chem> [5][8]
MDL Number	MFCD00044810[4][5]

Chemical Structure

The structure consists of a piperidine ring with an acetyl group attached to the fourth carbon. The hydrochloride salt is formed at the piperidine nitrogen.

Caption: Chemical structure of **1-(Piperidin-4-yl)ethanone hydrochloride**.

Physical and Chemical Properties

The physicochemical properties dictate the compound's behavior in various experimental conditions, from reaction setups to formulation.

Property	Value	Source(s)
Molecular Weight	163.65 g/mol	[4][6][7]
Appearance	White to off-white solid or crystalline solid	[1][4][6]
Melting Point	151-158 °C	[4]
Purity	Typically ≥95-98%	[4][5][6]
Storage	Store at room temperature or 2-8°C under an inert atmosphere (e.g., Nitrogen, Argon)	[1][6]

Solubility Insights: While specific solubility data for this exact compound is not readily published, related structures like 4-Piperidone hydrochloride hydrate show solubility in DMSO (30 mg/mL), PBS (pH 7.2) (10 mg/mL), DMF (5 mg/mL), and Ethanol (2 mg/mL).[9] It is reasonable to expect **1-(Piperidin-4-yl)ethanone hydrochloride** to exhibit solubility in polar protic and aprotic solvents. Empirical determination is always recommended for precise experimental design.

Quality Control and Characterization

Ensuring the identity and purity of a starting material is paramount for reproducible research. A combination of spectroscopic and chromatographic techniques forms the basis of a robust quality control workflow.

Spectroscopic and Chromatographic Profile

- Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show characteristic signals for the acetyl methyl protons (singlet), the piperidine ring protons (a series of multiplets), and the proton on the nitrogen. ¹³C NMR will show distinct peaks for the carbonyl carbon, the acetyl methyl carbon, and the carbons of the piperidine ring.
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the compound. A single major peak should be observed, with any impurities appearing as separate, smaller peaks.

- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the parent molecule. Under ESI+, the expected m/z would correspond to the free base $[M+H]^+$.

Experimental Protocol: NMR for Structural Verification

This protocol provides a self-validating system for confirming the chemical structure.

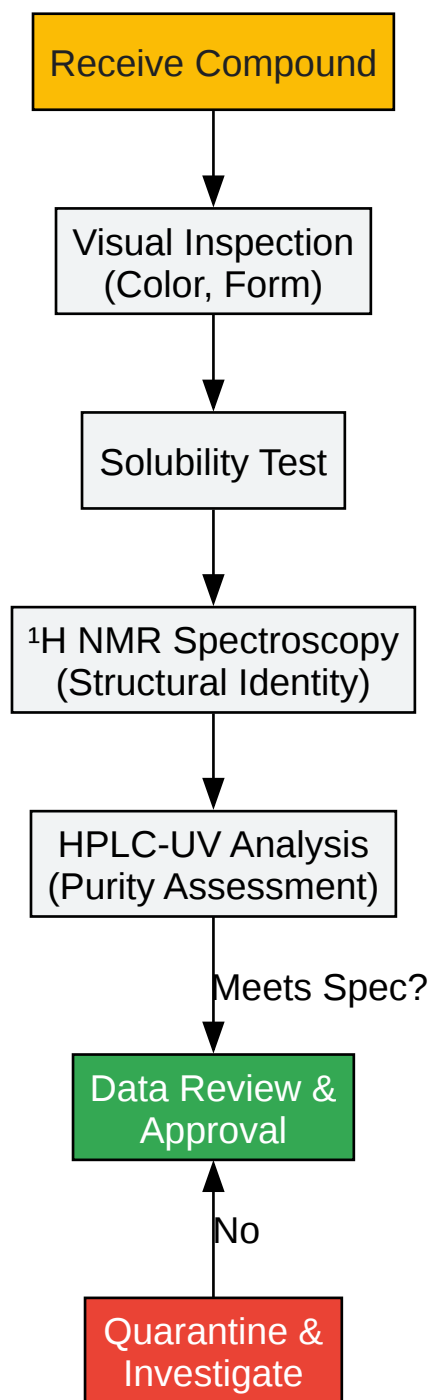
- Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to elucidate the structure of a molecule. The chemical shift, integration, and multiplicity of peaks provide a fingerprint of the compound.
- Apparatus: 400 MHz (or higher) NMR spectrometer.
- Reagents: Deuterated solvent (e.g., DMSO- d_6 , D_2O , or MeOD), Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).
- Procedure:
 - Accurately weigh 5-10 mg of **1-(Piperidin-4-yl)ethanone hydrochloride**.
 - Dissolve the sample in ~0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. DMSO- d_6 is a good starting choice due to its ability to dissolve polar hydrochloride salts.
 - Vortex the tube until the sample is fully dissolved.
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Acquire the 1H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
- Data Interpretation & Trustworthiness: The obtained spectrum must match the expected chemical shifts and splitting patterns for the structure. The integration of the peaks should correspond to the number of protons in each environment. A mismatch indicates either an incorrect structure or the presence of significant impurities.

Experimental Protocol: HPLC for Purity Assessment

- Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis, the area of the main peak relative to the total area of all peaks is calculated.
- Apparatus: HPLC system with a UV detector, C18 reverse-phase column.
- Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Formic acid or Trifluoroacetic acid (TFA).
- Procedure:
 - Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in ACN).
 - Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Water:ACN).
 - Method Setup:
 - Column: C18, 4.6 x 150 mm, 5 μ m.
 - Flow Rate: 1.0 mL/min.
 - Detector Wavelength: 210 nm (ketones typically absorb at this wavelength).
 - Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
 - Injection: Inject 5-10 μ L of the sample solution.
- Data Interpretation & Trustworthiness: The resulting chromatogram should show a single, sharp peak for the target compound. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity value of >95% is typically acceptable for most research applications.

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the characterization and quality control of incoming **1-(Piperidin-4-yl)ethanone hydrochloride**.



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Caption: A standard workflow for the quality control of chemical reagents.

Safety, Handling, and Storage

Proper handling procedures are critical to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

This compound is classified as hazardous and should be handled with care.

Category	Information
Pictogram	GHS07 (Exclamation Mark) [4] [6]
Signal Word	Warning [4] [6]
Hazard Statements	H302: Harmful if swallowed. [4] [6] H315: Causes skin irritation. [4] [6] [10] H319: Causes serious eye irritation. [4] [6] [10] H335: May cause respiratory irritation. [4] [6] [10]
Precautionary Statements	P261: Avoid breathing dust. [4] [6] [10] P280: Wear protective gloves/eye protection. [10] [11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] [6] [10]

Recommended Storage and Handling

- **Storage:** The compound should be stored in a tightly sealed container to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[\[1\]](#) For long-term stability, storage at 2-8°C under an inert gas like nitrogen or argon is recommended to prevent potential degradation.[\[1\]](#)
- **Handling:** Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[1\]](#) Avoid contact with skin and eyes by using appropriate Personal Protective Equipment (PPE).[\[1\]](#) Keep away from strong oxidizing agents and sources of ignition.[\[1\]](#)

Applications in Research and Development

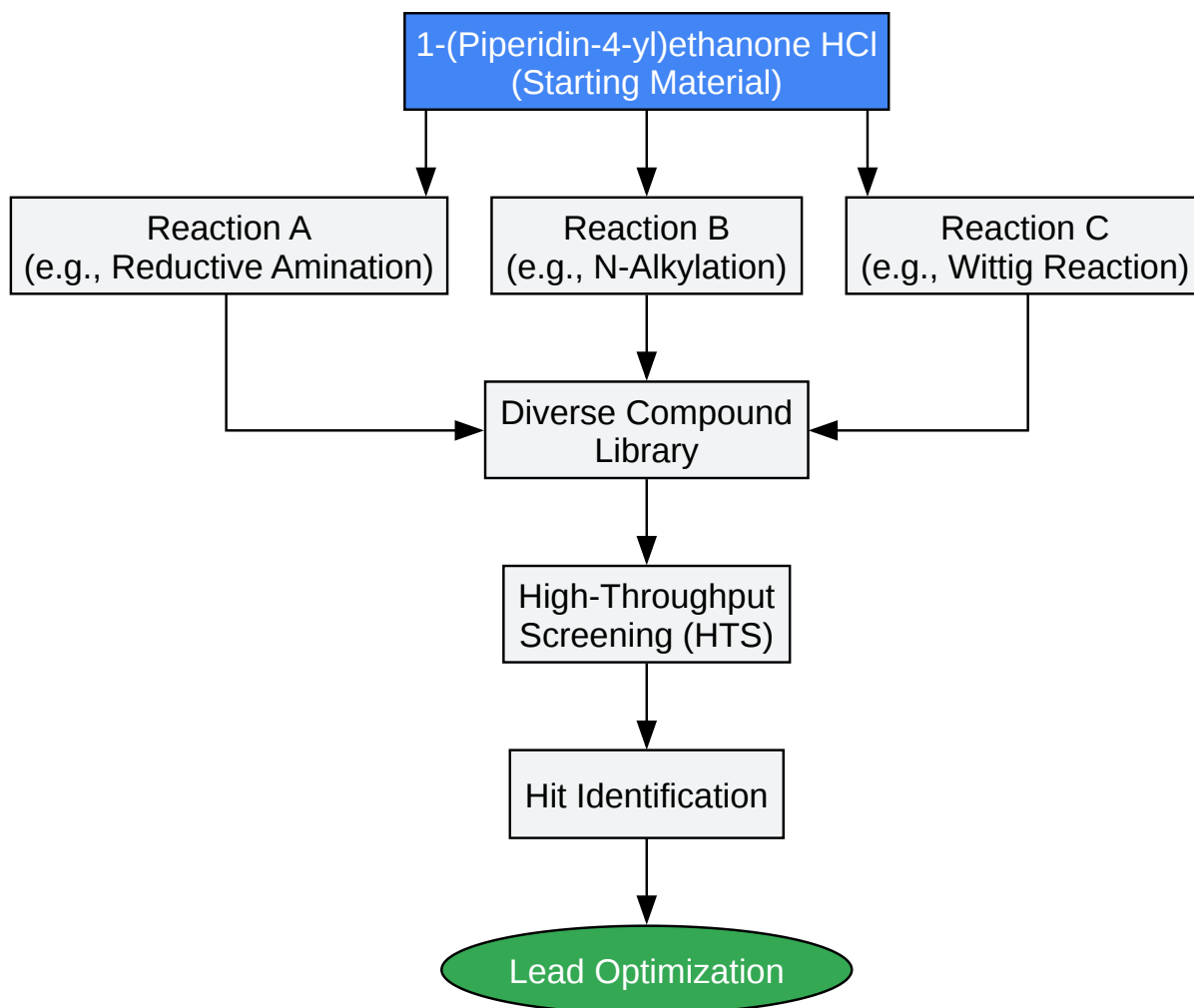
The true value of **1-(Piperidin-4-yl)ethanone hydrochloride** lies in its role as a versatile synthetic intermediate.

Role as a Pharmaceutical Intermediate

The piperidin-4-one core is a well-established pharmacophore found in numerous biologically active compounds.[2] This compound provides a reactive ketone handle and a secondary amine (which can be N-functionalized), allowing for a multitude of synthetic transformations. It is a key starting material for creating libraries of compounds for screening against various biological targets, including but not limited to kinases, GPCRs, and ion channels.[1] Its derivatives have been investigated for anticancer, anti-HIV, and antibacterial activities.[2][3]

Logical Pathway in a Drug Discovery Cascade

The diagram below illustrates how a building block like **1-(Piperidin-4-yl)ethanone hydrochloride** fits into the early stages of a drug discovery program.



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Caption: Use of a versatile building block in a drug discovery workflow.

Conclusion

1-(Piperidin-4-yl)ethanone hydrochloride is a foundational building block for synthetic and medicinal chemistry. Its well-defined physical and chemical properties, combined with the biological significance of the piperidine scaffold, make it an invaluable tool for the development of novel therapeutics. Adherence to the rigorous characterization, handling, and safety protocols outlined in this guide will ensure its effective and reproducible application in research and development endeavors.

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